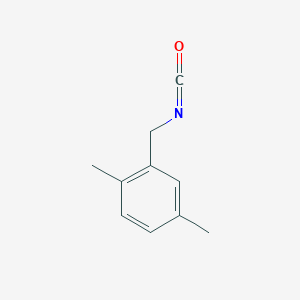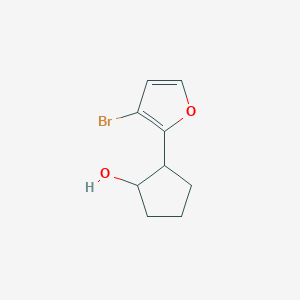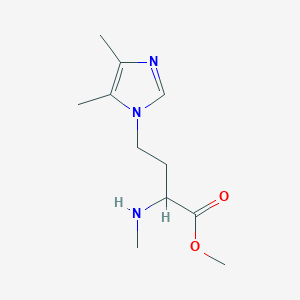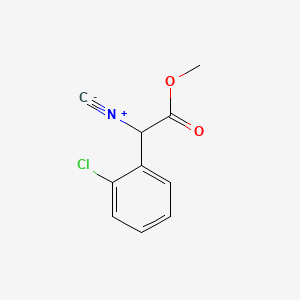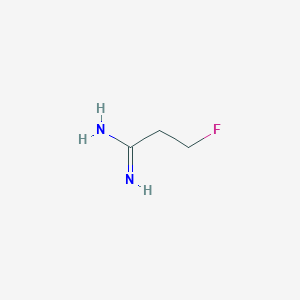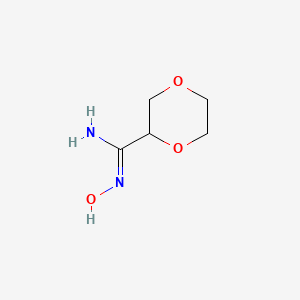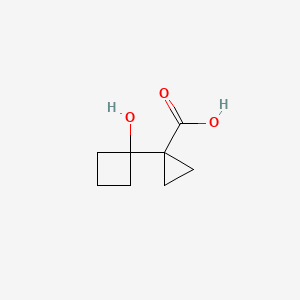
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring fused with a cyclobutyl group, which is further functionalized with a hydroxy group and a carboxylic acid group. The presence of these functional groups and the strained ring systems make this compound an interesting subject for chemical research and applications.
Métodos De Preparación
The synthesis of 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane derivatives with suitable reagents to introduce the hydroxy and carboxylic acid functionalities. For instance, cyclopropane-1-carboxylic acid can be hydroxylated using oxidizing agents to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The strained ring systems may also play a role in the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-Hydroxy-1-cyclopropanecarboxylic acid: This compound has a similar structure but lacks the cyclobutyl group, making it less strained and potentially less reactive.
Cyclopropane-1-carboxylic acid: This compound lacks both the hydroxy and cyclobutyl groups, resulting in different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)7(4-5-7)8(11)2-1-3-8/h11H,1-5H2,(H,9,10) |
Clave InChI |
IHCRFHGARCASQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2(CC2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


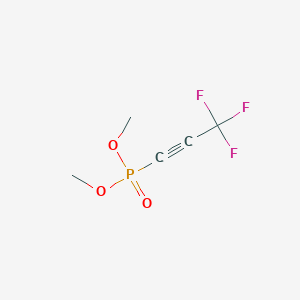
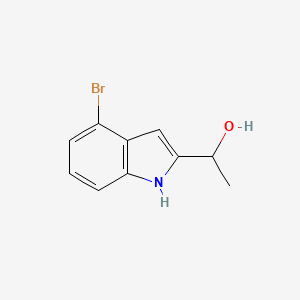
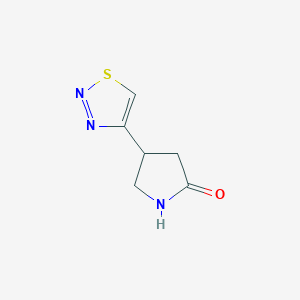
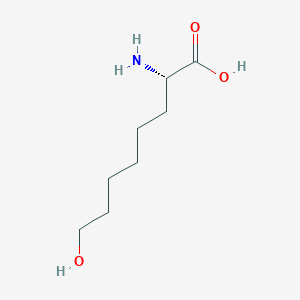
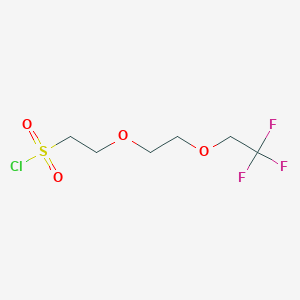
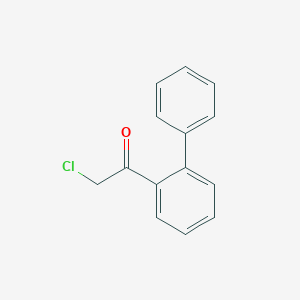
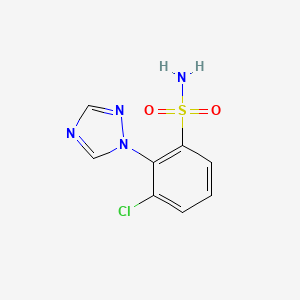
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
